molecular formula C9H3ClF3NOS B12972143 2-(Trifluoromethyl)benzo[d]thiazole-6-carbonyl chloride CAS No. 55439-74-2

2-(Trifluoromethyl)benzo[d]thiazole-6-carbonyl chloride

Cat. No.: B12972143
CAS No.: 55439-74-2
M. Wt: 265.64 g/mol
InChI Key: UAEXQPPASWUITH-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)benzo[d]thiazole-6-carbonyl chloride is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a trifluoromethyl group and a carbonyl chloride group attached to the benzothiazole ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)benzo[d]thiazole-6-carbonyl chloride typically involves the introduction of the trifluoromethyl group and the carbonyl chloride group onto the benzothiazole ring. One common method involves the reaction of 2-aminobenzenethiol with trifluoroacetic anhydride to form the trifluoromethyl-substituted benzothiazole. This intermediate is then treated with thionyl chloride to introduce the carbonyl chloride group .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures are crucial due to the reactive nature of thionyl chloride and other reagents used in the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)benzo[d]thiazole-6-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)benzo[d]thiazole-6-carbonyl chloride depends on its specific application:

    Biological Activity: The compound may interact with specific molecular targets such as enzymes, receptors, or DNA.

    Chemical Reactions: The carbonyl chloride group is highly reactive, allowing the compound to participate in various nucleophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethyl)benzo[d]thiazole-6-carbonyl chloride is unique due to the presence of both the trifluoromethyl group and the carbonyl chloride group. This combination imparts distinct reactivity and properties, making it valuable in various chemical and biological applications .

Properties

CAS No.

55439-74-2

Molecular Formula

C9H3ClF3NOS

Molecular Weight

265.64 g/mol

IUPAC Name

2-(trifluoromethyl)-1,3-benzothiazole-6-carbonyl chloride

InChI

InChI=1S/C9H3ClF3NOS/c10-7(15)4-1-2-5-6(3-4)16-8(14-5)9(11,12)13/h1-3H

InChI Key

UAEXQPPASWUITH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)Cl)SC(=N2)C(F)(F)F

Origin of Product

United States

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